TIPP-psi

delta opioid receptor radioligand binding receptor affinity

TIPP-psi (H-Tyr-TicΨ[CH₂NH]Phe-Phe-OH, CAS 159992-07-1) is a synthetic pseudopeptide antagonist at the delta-opioid receptor (DOR) and a flagship member of the TIP(P) peptide family developed by Schiller and colleagues. It features a reduced peptide bond (Ψ[CH₂NH]) between the Tic² and Phe³ residues, a structural modification that simultaneously enhances delta receptor affinity to the subnanomolar range (Kiδ = 0.308 nM) , elevates delta-over-mu selectivity to approximately 10,500-fold , and confers near-complete resistance to enzymatic degradation for ≥24 hours.

Molecular Formula C37H40N4O5
Molecular Weight 620.7 g/mol
CAS No. 159992-07-1
Cat. No. B064143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIPP-psi
CAS159992-07-1
SynonymsH-Tyr-Tic-psi(CH2NH)Phe-Phe-OH
TIPP(psi)
tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine
Molecular FormulaC37H40N4O5
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESC1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1
InChIKeyRPKMHCAOERKVEC-DYTOPAQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TIPP-psi (CAS 159992-07-1): A Pseudopeptide Delta-Opioid Receptor Antagonist with Verified Subnanomolar Affinity and 10,000-Fold Selectivity


TIPP-psi (H-Tyr-TicΨ[CH₂NH]Phe-Phe-OH, CAS 159992-07-1) is a synthetic pseudopeptide antagonist at the delta-opioid receptor (DOR) and a flagship member of the TIP(P) peptide family developed by Schiller and colleagues. It features a reduced peptide bond (Ψ[CH₂NH]) between the Tic² and Phe³ residues, a structural modification that simultaneously enhances delta receptor affinity to the subnanomolar range (Kiδ = 0.308 nM) [1], elevates delta-over-mu selectivity to approximately 10,500-fold [1], and confers near-complete resistance to enzymatic degradation for ≥24 hours [1]. Unlike its non-pseudopeptide parent TIPP, TIPP-psi functions as a pure delta antagonist devoid of mu- or kappa-antagonist properties in classical bioassays [1], establishing it as a uniquely selective pharmacological probe for dissecting DOR-mediated physiology.

Why Any Delta Opioid Antagonist Cannot Substitute for TIPP-psi (CAS 159992-07-1): Differentiated Affinity, Selectivity, Stability, and In Vivo Efficacy


The delta opioid antagonist landscape is chemically and pharmacologically heterogeneous, spanning peptide (TIPP, ICI 174864), pseudopeptide (TIPP-psi), and non-peptide (naltrindole, BNTX) chemotypes. Direct substitution of TIPP-psi by its parent peptide TIPP sacrifices approximately 4-fold in delta binding affinity (Kiδ 0.308 vs. 1.22 nM) and 7.5-fold in delta/mu selectivity (Kiμ/Kiδ 10,500 vs. 1,410) [1]. Substitution by the non-peptide antagonist naltrindole—although exhibiting slightly higher delta affinity (Kiδ ≈0.18 nM)—introduces significant off-target mu- and kappa-antagonist activity at higher concentrations and fails to replicate TIPP-psi's unique ability to attenuate morphine analgesic tolerance in vivo [1][2]. Perhaps most critically, the reduced peptide bond in TIPP-psi eliminates spontaneous Tyr-Tic diketopiperazine formation and confers complete stability against brain membrane peptidases for ≥24 hours, a property not shared by TIPP (≈50% degradation at 24 h) or naltrindole [1][3]. For applications requiring sustained, highly selective DOR blockade in vitro or in vivo—including radioligand binding, receptor autoradiography, and chronic in vivo studies—these differentiated properties render TIPP-psi functionally irreplaceable by either its peptide precursors or non-peptide alternatives.

TIPP-psi (CAS 159992-07-1) Quantitative Differentiation Evidence: Head-to-Head Comparisons with TIPP, Naltrindole, and In-Class Delta Ligands


Subnanomolar Delta Receptor Affinity: TIPP-psi Outperforms TIPP by ~4-Fold in Radioligand Binding Assays

In rat brain membrane homogenates using [³H]DSLET displacement, TIPP-psi (H-Tyr-TicΨ[CH₂NH]Phe-Phe-OH) exhibited a delta receptor binding affinity (Kiδ) of 0.308 ± 0.060 nM, representing an approximately 4-fold improvement over its parent peptide TIPP (Kiδ = 1.22 ± 0.07 nM) [1]. For context, the non-peptide antagonist naltrindole showed Kiδ = 0.182 ± 0.024 nM in the same assay system, while the delta-selective agonist DPDPE displayed Kiδ = 16.4 ± 1.8 nM [1].

delta opioid receptor radioligand binding receptor affinity

Unprecedented Delta Receptor Selectivity: TIPP-psi Achieves a Kiμ/Kiδ Ratio of 10,500 Versus 1,410 for TIPP and ~21 for Naltrindole

In parallel radioligand binding assays using rat brain homogenates, TIPP-psi demonstrated a Kiμ/Kiδ selectivity ratio of 10,500 (Kiμ = 3,228 ± 439 nM; Kiδ = 0.308 ± 0.060 nM), representing an approximately 7.5-fold improvement in delta-over-mu discrimination compared to the parent peptide TIPP (Kiμ/Kiδ = 1,410; Kiμ = 1,720 ± 50 nM; Kiδ = 1.22 ± 0.07 nM) [1]. This selectivity far exceeds that of the non-peptide antagonist naltrindole (Kiμ/Kiδ ≈ 21.2; Kiμ = 3.86 ± 0.74 nM; Kiδ = 0.182 ± 0.024 nM) and the delta agonist DPDPE (Kiμ/Kiδ ≈ 57.5) in the same study [1]. A subsequent independent study by Visconti et al. confirmed a delta/mu-1 selectivity exceeding 15,000-fold for TIPP-psi, with Ki values against mu-1, mu-2, kappa-1, kappa-2, and kappa-3 sites all >5 µM [2].

opioid receptor selectivity delta/mu selectivity ratio off-target profiling

Complete Enzymatic Stability for ≥24 Hours: The Reduced Peptide Bond in TIPP-psi Confers Resistance to Brain Peptidases Absent in TIPP

The defining structural feature of TIPP-psi—a reduced peptide bond (Ψ[CH₂NH]) between Tic² and Phe³—was specifically engineered to prevent spontaneous Tyr-Tic diketopiperazine formation and associated peptide bond cleavage observed with TIPP in DMSO and methanol [1]. In enzymatic degradation studies incubating 10⁻⁴ M peptide solutions with rat brain membrane preparations at 37°C, TIPP-psi remained completely intact with no loss of δ-receptor binding capacity over 24 hours, as confirmed by HPLC analysis [1]. Under identical conditions, the parent peptide TIPP underwent approximately 50% degradation by 24 hours, while the native peptide Leu-enkephalin was essentially fully degraded within 1 hour [1]. The tritiated form [³H]TIPP-psi similarly demonstrated high stability against enzymatic degradation and produced saturable, single-site binding in rat brain membranes (Kd = 0.98 nM, Bmax = 105.4 fmol/mg) [2]. The radioiodinated analogue [¹²⁵I]ITIPP(psi) remained largely unmetabolized at 25 minutes post-injection in vivo [3].

peptide stability enzymatic degradation peptidase resistance in vivo suitability

Superior MVD Functional Antagonist Potency: TIPP-psi (Ke = 2.11 nM) Versus TIPP (Ke = 5.86 nM) and Naltrindole (Ke = 0.85 nM)

In the mouse vas deferens (MVD) bioassay—a classical functional model for delta opioid receptor activity—TIPP-psi acted as a potent delta antagonist with Ke values of 2.11 ± 0.58 nM (vs. Leu-enkephalin), 2.58 ± 0.29 nM (vs. [D-Ala²]deltorphin I), and 2.89 ± 0.14 nM (vs. DPDPE) [1]. This represents an approximately 2.8-fold improvement in antagonist potency over the parent peptide TIPP (Ke = 5.86 ± 0.33 nM vs. Leu-enkephalin), although naltrindole exhibited still higher potency (Ke = 0.85 ± 0.22 nM vs. Leu-enkephalin) [1]. Critically, unlike naltrindole which displayed significant mu- and kappa-antagonist properties in the guinea pig ileum (GPI) assay (Ke = 29–48 nM against mu and kappa agonists), TIPP-psi showed no agonist or antagonist activity in the GPI at concentrations up to 10 µM, confirming its functional purity as a delta antagonist [1].

mouse vas deferens assay functional antagonism delta receptor bioassay

Unique In Vivo Efficacy: TIPP-psi Attenuates Morphine Analgesic Tolerance While Naltrindole and TIPP Do Not

In a landmark in vivo study by Fundytus et al. (1995), intracerebroventricular (i.c.v.) co-administration of TIPP-psi with morphine significantly attenuated the development of analgesic tolerance in the rat tail-flick test—an effect not replicated by either naltrindole or the parent peptide TIPP at equivalent dosing [1]. All three delta antagonists (TIPP-psi, TIPP, and naltrindole) significantly reduced naloxone-precipitated withdrawal symptoms; however, TIPP-psi reduced the most withdrawal symptoms among the three agents tested [1]. These findings indicate that TIPP-psi engages delta-opioid receptor populations or signaling pathways involved in morphine tolerance development that are not effectively targeted by naltrindole or TIPP, potentially due to TIPP-psi's unique combination of high selectivity, stability, and distinct receptor interaction kinetics.

morphine tolerance analgesic tolerance delta opioid receptor in vivo pharmacology

Optimal Research and Procurement Application Scenarios for TIPP-psi (CAS 159992-07-1): Where Quantitative Differentiation Drives Experimental Success


Delta Opioid Receptor Radioligand Binding and Autoradiography Studies

The subnanomolar affinity (Kiδ = 0.308 nM) [1] and extraordinary delta selectivity (Kiμ/Kiδ = 10,500) [1] of TIPP-psi, combined with its proven suitability for tritiation to high specific activity (1.77 TBq/mmol; Kd = 0.98 nM in rat brain membranes) [2], make it an ideal scaffold for radioligand development. [³H]TIPP-psi has been validated for saturable, single-site binding in rat brain homogenates and exhibits the expected rank order of potency for delta-selective displacement [2]. Unlike [³H]naltrindole, which labels both delta and mu sites at higher concentrations, [³H]TIPP-psi provides cleaner delta-specific signal, reducing the need for subtype-blocking agents in competitive binding protocols. Researchers requiring unequivocal DOR quantification in tissue homogenates or autoradiographic sections should preferentially select TIPP-psi-based radioligands.

Chronic In Vivo Studies Requiring Sustained Delta Receptor Blockade Without Off-Target Mu/Kappa Activity

The complete resistance of TIPP-psi to enzymatic degradation by brain peptidases for ≥24 hours [1] and its demonstrated in vivo stability (radioiodinated analogue largely unmetabolized at 25 min post-injection) [3] support its use in chronic infusion or repeated dosing paradigms. In a validated in vivo model, i.v. administration of TIPP-psi at 0.5 mg/kg completely abolished the antiarrhythmic effect of adaptation to hypoxia via selective DOR blockade, while mu-antagonist CTAP and kappa-antagonist nor-binaltorphimine had no effect [4]. For studies requiring sustained, selective DOR antagonism over hours to days—such as cardiovascular pharmacology, chronic pain models, or opioid tolerance paradigms—TIPP-psi is the preferred choice over naltrindole (which introduces mu/kappa antagonist activity) or TIPP (which undergoes progressive enzymatic degradation).

Morphine Tolerance and Dependence Research Requiring Functional Delta Antagonism In Vivo

TIPP-psi is uniquely capable of attenuating morphine analgesic tolerance in the rat tail-flick test, an effect not replicated by either naltrindole or the parent peptide TIPP [5]. All three agents reduce naloxone-precipitated withdrawal, but TIPP-psi reduces the most withdrawal symptoms, suggesting engagement of distinct DOR populations or signaling pathways relevant to opioid dependence [5]. This differential in vivo efficacy makes TIPP-psi the compound of choice for laboratories investigating the role of delta-opioid receptors in opioid tolerance and withdrawal mechanisms, as well as for preclinical screening of adjuvant therapies aimed at preserving opioid analgesic efficacy during chronic treatment.

Functional Tissue Bioassays Requiring Pure Delta Antagonism Without Mu/Kappa Confounds

In the mouse vas deferens (MVD) bioassay, TIPP-psi demonstrates potent delta antagonist activity (Ke = 2.11 nM vs. Leu-enkephalin) while showing no agonist or antagonist effects in the mu-representative guinea pig ileum (GPI) assay at concentrations up to 10 µM [1]. This contrasts with naltrindole and its benzofuran analog NTB, which exhibit mu- and kappa-antagonist properties at higher concentrations (Ke = 29–48 nM in GPI) [1]. For pharmacologists using isolated tissue preparations to characterize novel opioid ligands or to dissect receptor subtype contributions to smooth muscle responses, TIPP-psi provides a functionally pure delta antagonist tool that eliminates the need for mu/kappa antagonist co-administration and simplifies data interpretation.

Quote Request

Request a Quote for TIPP-psi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.